molecular formula C25H27N3O3 B2390991 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide CAS No. 898433-29-9

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide

Cat. No. B2390991
CAS RN: 898433-29-9
M. Wt: 417.509
InChI Key: HWYJPMKMNMCPKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide is a useful research compound. Its molecular formula is C25H27N3O3 and its molecular weight is 417.509. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Orexin Receptor Antagonism and Sleep Modulation

The blockade of orexin-1 receptors (OX1R) has been demonstrated to attenuate the sleep-promoting effects mediated by selective orexin-2 receptor (OX2R) antagonism. This suggests a differential impact of OX1R and OX2R in sleep-wake modulation, correlated with changes in monoamine release in the brain. Specifically, selective OX2R antagonism decreased latency for persistent sleep and increased both nonrapid eye movement and rapid eye movement sleep time, highlighting its potential for initiating and prolonging sleep through deactivation of the histaminergic system. Simultaneous inhibition of OX1R, however, attenuates these sleep-promoting effects, possibly linked to dopaminergic neurotransmission (Dugovic et al., 2009).

Analgesic Activity Enhancement through Bioisosteric Replacement

Bioisosteric replacement strategies have been employed to synthesize a series of new N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, demonstrating that such modifications can significantly enhance analgesic activity. This method involves replacing the phenyl ring of the benzyl fragment in N-benzyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides with an isosteric heterocycle, notably increasing analgesic properties especially in the case of 3-pyridine derivatives (И. В. Украинец, Е. В. Моспанова, А. А. Давиденко, 2016).

Antituberculosis Activity

Compounds incorporating N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide structure have been synthesized and evaluated for their antituberculosis activity. The synthesis of N -((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)- N -(furan-2-yl-methyl)-2-morpholinoacetamide and its derivatives demonstrated good yield and were characterized by single crystal X-ray diffraction. Preliminary studies indicated these compounds possess in vitro anti-tuberculosis activities, highlighting their potential as therapeutic agents against tuberculosis (Yuefei Bai et al., 2011).

Bioreductively Activated Pro-drug System

The 5-nitrofuran-2-ylmethyl group has been explored as a potential bioreductively activated pro-drug system. Synthesis of 5-substituted isoquinolin-1-ones and subsequent biomimetic reduction of nitrofuranylmethyl derivatives have shown promise for the selective release of therapeutic drugs in hypoxic solid tumors. This innovative approach could enhance the effectiveness of anticancer drugs by targeting their release within the tumor environment (J. Berry et al., 1997).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(4-ethylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-2-18-9-11-21(12-10-18)27-25(30)24(29)26-16-22(23-8-5-15-31-23)28-14-13-19-6-3-4-7-20(19)17-28/h3-12,15,22H,2,13-14,16-17H2,1H3,(H,26,29)(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYJPMKMNMCPKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.